Methyl 4-methyl-2-oxooxazolidine-4-carboxylate
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Overview
Description
Methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate is a heterocyclic compound that features an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate typically involves the reaction of 1,2-amino alcohols with carboxylic acids or their derivatives. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . Another approach is the transition metal-catalyzed cascade reaction, which uses catalysts such as palladium or copper to facilitate the formation of the oxazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxazolidine ring or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce various substituted oxazolidines.
Scientific Research Applications
Methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit protein synthesis by binding to the ribosomal subunits, similar to other oxazolidinone antibiotics . This interaction disrupts the translation process, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate can be compared with other oxazolidine and oxazolidinone compounds:
Oxazolidinones: These compounds, such as linezolid and tedizolid, are known for their antibiotic properties and similar mechanisms of action.
Oxazolines: These compounds have similar ring structures but differ in their functional groups and applications.
The uniqueness of methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate lies in its specific structural features and the versatility of its applications across various fields.
Properties
Molecular Formula |
C6H9NO4 |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-6(4(8)10-2)3-11-5(9)7-6/h3H2,1-2H3,(H,7,9) |
InChI Key |
PCDLLYMSBKMVDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)N1)C(=O)OC |
Origin of Product |
United States |
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